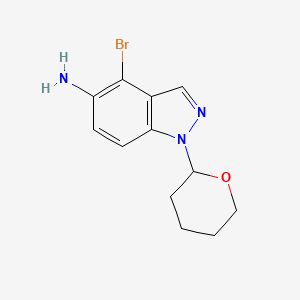
4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine is a chemical compound with the molecular formula C12H13BrN2O It is characterized by the presence of a bromine atom, a tetrahydro-2H-pyran-2-yl group, and an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine typically involves the bromination of an indazole derivative followed by the introduction of the tetrahydro-2H-pyran-2-yl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the indazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
Comparison: Compared to similar compounds, 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine is unique due to its indazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14BrN3O |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
4-bromo-1-(oxan-2-yl)indazol-5-amine |
InChI |
InChI=1S/C12H14BrN3O/c13-12-8-7-15-16(10(8)5-4-9(12)14)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2 |
InChI-Schlüssel |
HASBFYPEHKOOPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















